molecular formula C7H8N4O2 B1442488 ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate CAS No. 202003-10-9

ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate

Cat. No. B1442488
Key on ui cas rn: 202003-10-9
M. Wt: 180.16 g/mol
InChI Key: LUOFZRBNQXEGJH-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

4.1 g (31.9 mmol) azidoacetic acid ethyl ester and 2.8 g (31.9 mmol) 2-chloroacrylonitrile are stirred in 32 ml water at a bath temperature of 80° C. for 16 h. After cooling to RT, the solution is rendered acid with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered and concentrated in vacuo. 50 ml ethanol and 10 drops of conc. sulfuric acid are added to the residue and the mixture is stirred under reflux for 16 h. For working up, the reaction mixture is concentrated in vacuo, ethyl acetate is added to the residue, the suspension is washed with half-concentrated sodium bicarbonate solution and the organic phase is dried over sodium sulfate. The solvent is removed completely on a rotary evaporator and the solid is dried in vacuo.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][N:6]=[N+:7]=[N-:8])[CH3:2].Cl[C:11](=[CH2:14])[C:12]#[N:13].Cl>O>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][N:6]1[CH:14]=[C:11]([C:12]#[N:13])[N:8]=[N:7]1)[CH3:2]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)OC(CN=[N+]=[N-])=O
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
50 ml ethanol and 10 drops of conc. sulfuric acid are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo, ethyl acetate
ADDITION
Type
ADDITION
Details
is added to the residue
WASH
Type
WASH
Details
the suspension is washed with half-concentrated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed completely on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solid is dried in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)OC(CN1N=NC(=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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